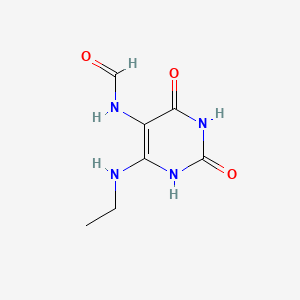
Potassium (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)trifluoroborate is a chemical compound with the molecular formula C({12})H({8})BClF({3})KN({4}) It is known for its unique structure, which includes a purine derivative linked to a phenyl group, further bonded to a trifluoroborate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Potassium (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)trifluoroborate typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropurine and 4-bromomethylphenylboronic acid.
Coupling Reaction: These starting materials undergo a Suzuki-Miyaura coupling reaction in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere.
Formation of Trifluoroborate: The resulting intermediate is then treated with potassium trifluoroborate to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products:
Substituted Purines: Depending on the nucleophile used, various substituted purines can be synthesized.
Biaryl Compounds: Through cross-coupling reactions, biaryl compounds are commonly formed.
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development:
Biochemical Research: Used in the study of enzyme interactions and nucleic acid chemistry.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic properties.
作用机制
The mechanism of action of Potassium (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)trifluoroborate in biological systems involves its interaction with nucleic acids and enzymes. The purine moiety can mimic natural nucleotides, allowing it to interfere with DNA and RNA processes. This interaction can inhibit the activity of enzymes such as polymerases and kinases, which are crucial for cell replication and metabolism.
相似化合物的比较
- Potassium (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)borate
- Potassium (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)difluoroborate
Comparison:
- Structural Differences: The presence of different borate groups (trifluoroborate vs. borate or difluoroborate) can significantly affect the reactivity and stability of the compounds.
- Reactivity: Potassium (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)trifluoroborate is more reactive in cross-coupling reactions compared to its borate counterparts due to the electron-withdrawing nature of the trifluoroborate group.
- Applications: While all these compounds can be used in organic synthesis, the trifluoroborate variant is preferred for reactions requiring higher reactivity and specificity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
potassium;[4-[(6-chloropurin-9-yl)methyl]phenyl]-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BClF3N4.K/c14-11-10-12(19-6-18-11)21(7-20-10)5-8-1-3-9(4-2-8)13(15,16)17;/h1-4,6-7H,5H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOYKFMXCMAVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Cl)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BClF3KN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-hydroxyethyl)-N'-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}urea](/img/structure/B8017187.png)

![6-[(Carboxymethyl)sulfanyl]-2-pyridinecarboxylic acid](/img/structure/B8017212.png)


![2-[5-(Hydroxymethyl)-1,3-oxazolidin-2-ylidene]malononitrile](/img/structure/B8017235.png)


![4-Hydroxyphenyl [(methylsulfonyl)amino]acetate](/img/structure/B8017240.png)

![3-(2-chloroethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(10H)-one](/img/structure/B8017248.png)


